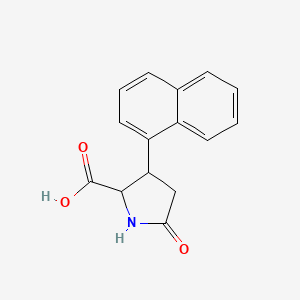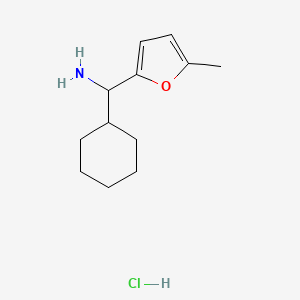
3-(1-Naphthyl)-5-oxoproline
Descripción general
Descripción
3-(1-Naphthyl)-5-oxoproline is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties . The structure of this compound includes a naphthalene ring fused to a proline derivative, making it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthyl)-5-oxoproline typically involves the reaction of 1-naphthylamine with a suitable proline derivative under specific conditions. One common method is the condensation reaction between 1-naphthylamine and 5-oxoproline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Naphthyl)-5-oxoproline can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the proline moiety can be reduced to form hydroxyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, hydroxyl derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(1-Naphthyl)-5-oxoproline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1-Naphthyl)-5-oxoproline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism . In the context of its cytotoxic effects, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and promoting oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Naphthyl)-L-alanine: Another naphthalene derivative with similar biological activities.
Naphthylphthalamic acid: Known for its role in inhibiting polar auxin transport in plants.
Nafcillin: A naphthalene-containing antibiotic with a different mechanism of action.
Uniqueness
3-(1-Naphthyl)-5-oxoproline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its combination of a naphthalene ring and a proline derivative makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-naphthalen-1-yl-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-13-8-12(14(16-13)15(18)19)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQCBRQMOCDQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC1=O)C(=O)O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471339.png)



![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1471348.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline](/img/structure/B1471350.png)


![1-Methyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1471356.png)
![1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1471358.png)

